REACTION_SMILES
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[CH3:15][N:16]([c:17]1[cH:18][cH:19][c:20]([C:21]([OH:22])([C:23]([F:24])([F:25])[F:26])[C:27]([F:28])([F:29])[F:30])[cH:31][cH:32]1)[CH2:33][C:34]([O:35][CH2:36][CH3:37])=[O:38].[CH3:1][N:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[CH3:1][N:2]([CH2:3][CH2:4][OH:5])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
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Name
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CCOC(=O)CN(C)c1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CN(C)c1ccc(C(O)(C(F)(F)F)C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CN(C)c1ccccc1
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Name
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Type
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product
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Smiles
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CN(CCO)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |